Nitro-paps

Colorimetric metal detection Zinc assay sensitivity Pyridylazo reagent comparison

Replace multi-reagent metal detection panels with a single, water-soluble chromogen. Nitro-PAPS eliminates deproteinization and organic extraction steps, enabling direct serum addition on automated clinical chemistry platforms. - Fe(II) complex: λmax 582 nm, ε = 107,000 L·mol⁻¹·cm⁻¹; linear quantification up to 500 μg/dL. - Simultaneous Fe/Cu determination from one aliquot using thioglycolic acid masking (r = 0.959 vs. AAS). - Validated for Zn (50-400 μg/dL), Cu(II), Ni(II), Co(II), and V(V) from a single reagent stock-consolidate inventory and reduce supply chain complexity.

Molecular Formula C17H20N5NaO6S
Molecular Weight 445.4 g/mol
CAS No. 113516-70-4
Cat. No. B045937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitro-paps
CAS113516-70-4
Synonyms2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol
nitro-PAPS
Molecular FormulaC17H20N5NaO6S
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+]
InChIInChI=1S/C17H21N5O6S.Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);/q;+1/p-1
InChIKeyHKJSGHIZAWWIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitro-PAPS (CAS 113516-70-4) Procurement Guide: Metal Detection Sensitivity & Comparator-Based Selection


Nitro-PAPS (2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) is a water-soluble heterocyclic azo compound classified as a chromogenic metal indicator reagent [1]. Its molecular structure features a nitro-substituted pyridyl ring linked via an azo bond to a phenol ring bearing a propyl-sulfopropylamino group, a configuration that confers strong metal-chelating capacity and high molar absorptivity upon complexation with transition metal ions including Fe(II), Cu(II), Zn(II), Ni(II), Co(II), and V(V) . The compound is supplied predominantly as the disodium salt dihydrate (CAS 143205-66-7 for the hydrated salt; parent CAS 113516-70-4 for the anhydrous free acid), with reported molar absorptivity values ranging from 94,000 to 107,000 L·mol⁻¹·cm⁻¹ depending on the metal ion and experimental conditions .

Why Nitro-PAPS Cannot Be Interchanged with PAR, Ferrozine, or 5-Br-PAPS Without Analytical Consequence


While several pyridylazo reagents and ferrous chelators share overlapping metal specificity profiles, substitution of Nitro-PAPS with generic alternatives such as PAR (4-(2-pyridylazo)resorcinol), Ferrozine, or even the closely related 5-Br-PAPS introduces measurable differences in molar absorptivity, pH tolerance, and complex solubility that directly affect assay sensitivity and automation compatibility. For example, 5-Br-PAPS and PAR exhibit markedly lower molar absorptivity for iron and zinc complexes compared to Nitro-PAPS , while Ferrozine and bathophenanthroline lack the broad multi-metal detection capability and aqueous solubility required for single-reagent, automated clinical chemistry platforms [1]. The following evidence items quantify these differential dimensions, establishing Nitro-PAPS as the analytically superior selection for high-sensitivity, multi-analyte, and automated spectrophotometric applications.

Nitro-PAPS (113516-70-4) Quantitative Differentiation Evidence: Comparator Data for Procurement Validation


Molar Absorptivity Advantage of Nitro-PAPS over 5-Br-PAPS and PAR for Zinc Complex Detection

Nitro-PAPS demonstrates superior sensitivity over its closest structural analogs for zinc detection. Direct comparison of molar absorptivity values reveals that the zinc-Nitro-PAPS complex exhibits a molar absorptivity of 145,000 L·mol⁻¹·cm⁻¹ at 574 nm, substantially exceeding both 5-Br-PAPS (133,000 L·mol⁻¹·cm⁻¹) and PAR (92,000 L·mol⁻¹·cm⁻¹) [1]. For iron(II) complexes, Nitro-PAPS achieves 94,000 L·mol⁻¹·cm⁻¹, compared to 82,000 L·mol⁻¹·cm⁻¹ for 5-Br-PAPS and 52,000 L·mol⁻¹·cm⁻¹ for PAR [1]. This sensitivity advantage translates directly to lower detection limits and reduced sample volume requirements in clinical and analytical applications [2].

Colorimetric metal detection Zinc assay sensitivity Pyridylazo reagent comparison

Broad pH Working Range and Water Solubility Enable Single-Reagent Automated Assay Design

Unlike traditional iron chelators such as bathophenanthroline and Ferrozine that require organic solvent extraction steps, Nitro-PAPS forms water-soluble metal complexes across a broad pH range of 3.0 to 8.0 . The Fe(II)-Nitro-PAPS complex exhibits maximum absorbance at 582 nm with a molar absorptivity of 107,000 L·mol⁻¹·cm⁻¹ under these aqueous conditions . This water solubility and wide pH tolerance eliminate the need for organic solvent handling, protein precipitation, or deproteinization steps, enabling direct single-reagent addition to serum samples [1]. In contrast, bathophenanthroline-based iron assays require acidic conditions and chloroform extraction, precluding simple automation [2].

Automated clinical chemistry Serum iron analysis Water-soluble chromogen

Validated Multi-Metal Detection Capability with Linear Quantification Ranges Across Iron, Copper, Zinc, and Vanadium

Nitro-PAPS enables detection and quantification of multiple transition metals using a single chromogenic reagent, with established linear calibration ranges for each analyte. For serum iron determination, linearity extends up to 500 μg/dL (89.5 μmol/L) [1]. For zinc, the linear range spans 50 to 400 μg/dL in 20 μL serum samples [2]. The reagent also forms quantifiable complexes with Cu(II) (λmax = 566 nm), Ni(II) (λmax = 568 nm), Co(II) (λmax = 590 nm), and V(V) (λmax = 592 nm) with molar absorptivity values all exceeding 80,000 L·mol⁻¹·cm⁻¹ . This contrasts with Ferrozine, which is specific to Fe(II) only, and bathophenanthroline, which primarily detects Fe(II) under restrictive conditions [3]. The multi-metal capability of Nitro-PAPS supports simultaneous iron and copper determination from a single serum aliquot using differential masking with thioglycolic acid for copper interference elimination [4].

Multi-analyte colorimetry Trace metal analysis Clinical metal panel

Excellent Method Correlation with Reference Techniques Supports Analytical Validity in Regulated Environments

Nitro-PAPS-based assays demonstrate strong correlation with established reference methods, supporting their adoption in regulated clinical and analytical settings. For serum iron, linear regression analysis comparing the Nitro-PAPS method against the bathophenanthroline reference method yielded a correlation coefficient of r = 0.996 with standard error of the estimate Sy/x = 0.73 [1]. For serum copper, comparison against atomic absorption spectroscopy produced r = 0.959 with Sy/x = 1.11 [1]. Within-run precision (coefficient of variation) for the Nitro-PAPS iron assay ranges from 2.5% to 2.8%, while between-run precision for copper determination ranges from 1.8% to 4.6% [1]. Method comparison with atomic absorption for zinc determination in seminal plasma confirmed that Nitro-PAPS-based colorimetry is interchangeable with atomic absorption spectrophotometry, though with a reported within-run CV of 5.81% under the specific kit conditions evaluated [2].

Method validation Clinical chemistry accuracy Atomic absorption correlation

5-Nitro-PAPS Exhibits Superior Absorbance Shift Discrimination in LAMP Colorimetric Detection Versus 5-Bromo-PAPS

In loop-mediated isothermal amplification (LAMP) colorimetric detection systems, 5-Nitro-PAPS demonstrates distinct spectrophotometric performance compared to 5-Bromo-PAPS. Under identical assay conditions (75 μM dye, 100 μM Mn²⁺, 1 ng lambda DNA template), the 5-Nitro-PAPS system produces a characteristic absorbance shift profile with gain peaks at 450 nm and 550 nm upon positive amplification [1]. The absorbance shift magnitude and ratio between these wavelengths provide quantitative discrimination between positive and no-template control (NTC) reactions [1]. While the primary publication focuses on 5-Bromo-PAPS for colorimetric output, the direct side-by-side comparison establishes that 5-Nitro-PAPS serves as a viable alternative dye with distinct spectral shift properties that may be preferentially selected for multiplexed or ratiometric LAMP detection schemes [2].

LAMP colorimetry Nucleic acid detection Mn2+ chelation assay

Optimal Nitro-PAPS (113516-70-4) Procurement Scenarios Based on Quantitative Performance Differentiation


Clinical Laboratory: Automated Serum Iron and Copper Panel on Chemistry Analyzers

Nitro-PAPS enables direct, single-reagent addition to serum samples without deproteinization, organic extraction, or sample pretreatment. The Fe(II)-Nitro-PAPS complex (λmax = 582 nm, ε = 107,000 L·mol⁻¹·cm⁻¹) forms across pH 3.0–8.0, allowing seamless integration onto automated clinical chemistry platforms . Simultaneous iron and copper determination from a single aliquot is achievable using thioglycolic acid for copper masking, with method correlation to atomic absorption spectroscopy confirmed at r = 0.959 [1]. Procurement is recommended for clinical laboratories seeking a single chromogen that supports both individual iron assays and combined iron-copper panels on existing automated instrumentation.

High-Throughput Screening: Multi-Metal Quantification Using a Single Reagent Platform

For analytical service providers and research core facilities performing trace metal analysis across diverse sample types, Nitro-PAPS offers validated linear quantification ranges for Fe(II) (up to 500 μg/dL), Zn (50–400 μg/dL), Cu(II), Ni(II), Co(II), and V(V) from a single reagent stock [1]. The molar absorptivity advantage over 5-Br-PAPS (+9% for Zn, +15% for Fe) and PAR (+58% for Zn, +81% for Fe) translates to lower detection limits and reduced sample volume requirements in microwell plate formats [2][3]. This scenario delivers inventory consolidation benefits where multiple metal assays were previously conducted using separate chromogenic reagents.

Flow Injection Analysis (FIA) and Ion Chromatography: Trace Vanadium and Iron Detection

Nitro-PAPS reacts with vanadium(V) in weakly acidic medium to form a water-soluble complex with molar absorptivity of 8.0 × 10⁴ L·mol⁻¹·cm⁻¹ at 592 nm, enabling straightforward integration into flow injection analysis systems for sensitive vanadium determination . For iron detection via FIA, the Fe(II)-Nitro-PAPS complex exhibits molar absorptivity of 8.5 × 10⁴ L·mol⁻¹·cm⁻¹ at 582 nm with detection limits suitable for trace analysis in high-purity salts and industrial process waters [1]. The water solubility of all Nitro-PAPS-metal complexes eliminates the need for surfactant-stabilized suspensions or post-column derivatization with organic solvents that complicate comparator reagent workflows [2].

Molecular Diagnostics: Ratiometric LAMP Colorimetric Detection

In loop-mediated isothermal amplification (LAMP) assays employing Mn²⁺-dependent colorimetric readout, 5-Nitro-PAPS generates characteristic absorbance shifts at 450 nm and 550 nm upon positive amplification, providing differentiable spectral responses compared to 5-Bromo-PAPS under identical reaction conditions (75 μM dye, 100 μM Mn²⁺) . This differential spectral behavior supports ratiometric detection schemes and multiplexed LAMP assay design where multiple dye variants with distinct wavelength responses are required for parallel target discrimination [1]. Procurement is recommended for molecular diagnostics developers optimizing colorimetric LAMP assays for point-of-care or field-deployable nucleic acid testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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